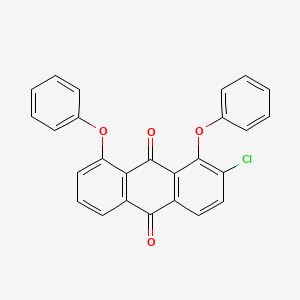
2-Chloro-1,8-diphenoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,8-diphenoxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine and phenoxy groups attached to the anthracene core. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-chloroanthraquinone with phenol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic aromatic substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,8-diphenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,8-diphenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Medicine: Studied for its potential use in photodynamic therapy due to its photophysical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,8-diphenoxyanthracene-9,10-dione involves its interaction with molecular targets through its aromatic and phenoxy groups. These interactions can lead to the generation of reactive oxygen species (ROS) upon exposure to light, which can induce cell damage and apoptosis in biological systems. The compound’s ability to generate ROS makes it a potential candidate for photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenoxyanthracene: Lacks the chlorine atom but has similar photophysical properties.
2-Chloroanthraquinone: Contains the chlorine atom but lacks the phenoxy groups.
1,8-Diphenoxyanthracene-9,10-dione: Similar structure but without the chlorine atom.
Uniqueness
2-Chloro-1,8-diphenoxyanthracene-9,10-dione is unique due to the combination of chlorine and phenoxy groups, which impart distinct chemical reactivity and photophysical properties. This combination makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Eigenschaften
CAS-Nummer |
61601-41-0 |
|---|---|
Molekularformel |
C26H15ClO4 |
Molekulargewicht |
426.8 g/mol |
IUPAC-Name |
2-chloro-1,8-diphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H15ClO4/c27-20-15-14-19-23(26(20)31-17-10-5-2-6-11-17)25(29)22-18(24(19)28)12-7-13-21(22)30-16-8-3-1-4-9-16/h1-15H |
InChI-Schlüssel |
RUZTURWLFGDTJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4OC5=CC=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


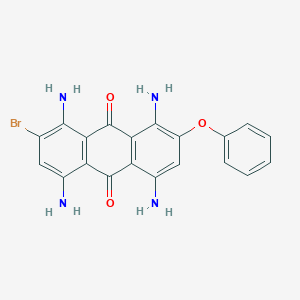

![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
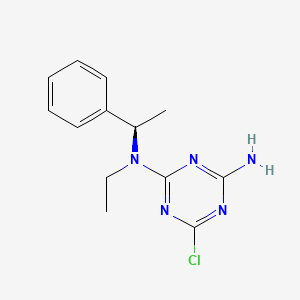
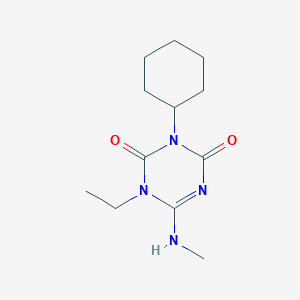


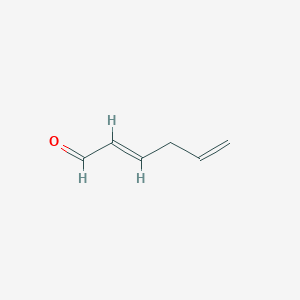
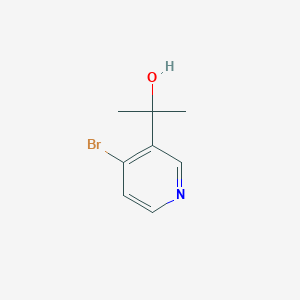
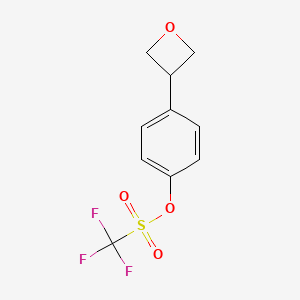
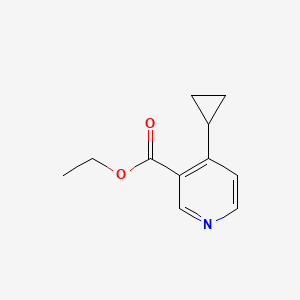

![2-(4-((4-Chlorophenyl)(cyano)methyl)phenyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13128598.png)

